molecular formula C16H28ClN3O4 B2400240 (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B2400240
M. Wt: 361.9 g/mol
InChI Key: XRXZJOQURIUXLP-KRBYAKJKSA-N
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Description

H-Ile-Pro-Pro-OH (hydrochloride) is a milk-derived tripeptide known for its ability to inhibit the angiotensin-converting enzyme. This enzyme plays a crucial role in regulating blood pressure, and the inhibition of this enzyme by H-Ile-Pro-Pro-OH (hydrochloride) has been shown to have antihypertensive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) typically involves the sequential coupling of amino acids. The process begins with the protection of the amino group of isoleucine, followed by the coupling of proline residues. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of H-Ile-Pro-Pro-OH (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Ile-Pro-Pro-OH (hydrochloride) primarily undergoes hydrolysis and peptide bond formation reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions

The synthesis of H-Ile-Pro-Pro-OH (hydrochloride) involves reagents such as protected amino acids, coupling agents like carbodiimides, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out in organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major product formed from the synthesis of H-Ile-Pro-Pro-OH (hydrochloride) is the tripeptide itself. During hydrolysis, the peptide bonds are cleaved, resulting in the formation of individual amino acids .

Mechanism of Action

H-Ile-Pro-Pro-OH (hydrochloride) exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, H-Ile-Pro-Pro-OH (hydrochloride) reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved include the active site of the angiotensin-converting enzyme and the pathways regulating nitric oxide production .

Comparison with Similar Compounds

H-Ile-Pro-Pro-OH (hydrochloride) is unique among similar compounds due to its specific amino acid sequence and its potent inhibitory effect on the angiotensin-converting enzyme. Similar compounds include:

These compounds share structural similarities but differ in their amino acid composition and inhibitory potency .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4.ClH/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23;/h10-13H,3-9,17H2,1-2H3,(H,22,23);1H/t10-,11-,12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXZJOQURIUXLP-KRBYAKJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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